molecular formula C16H11NO6 B15445956 6-Hydroxy-3-(2-methoxy-5-nitrophenyl)-4H-1-benzopyran-4-one CAS No. 63123-68-2

6-Hydroxy-3-(2-methoxy-5-nitrophenyl)-4H-1-benzopyran-4-one

Cat. No.: B15445956
CAS No.: 63123-68-2
M. Wt: 313.26 g/mol
InChI Key: FWHCDZAJIYDDMV-UHFFFAOYSA-N
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Description

6-Hydroxy-3-(2-methoxy-5-nitrophenyl)-4H-1-benzopyran-4-one is a synthetic small molecule based on the 4H-benzopyran-4-one (flavone) core structure, a scaffold widely recognized for its diverse biological activities . This compound is presented as a high-purity chemical intermediate for research and development applications, strictly for laboratory use. Benzopyran-4-one derivatives are extensively investigated in medicinal chemistry for their potential pharmacological properties. Research into analogous compounds indicates that this chemical class may possess significant biological activities, including potential antiviral and antitumor effects . Specifically, some benzopyran compounds have been studied for their activity against viruses such as hepatitis B, as well as for their cytotoxic effects on various tumor cell lines . The specific mechanism of action for this derivative is yet to be fully elucidated and is an active area of scientific inquiry. The structure features a 6-hydroxy substituent on the benzopyran ring and a 2-methoxy-5-nitrophenyl group at the 3-position. The nitro group, in particular, serves as a versatile handle for further chemical modification through reduction to an amine, making this compound a valuable building block for the synthesis of more complex molecules and libraries for high-throughput screening. Researchers can leverage this compound in lead optimization programs and structure-activity relationship (SAR) studies to develop novel therapeutic agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to determine the suitability of this compound for their specific application.

Properties

CAS No.

63123-68-2

Molecular Formula

C16H11NO6

Molecular Weight

313.26 g/mol

IUPAC Name

6-hydroxy-3-(2-methoxy-5-nitrophenyl)chromen-4-one

InChI

InChI=1S/C16H11NO6/c1-22-14-4-2-9(17(20)21)6-11(14)13-8-23-15-5-3-10(18)7-12(15)16(13)19/h2-8,18H,1H3

InChI Key

FWHCDZAJIYDDMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=COC3=C(C2=O)C=C(C=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected 4H-1-Benzopyran-4-one Derivatives

Compound Name Substituents at Positions Functional Groups Present Biological Relevance
Target Compound 3-(2-methoxy-5-nitrophenyl), 6-OH Nitro, methoxy, hydroxy Kinase inhibition (hypothesized)
PD98059 (2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one) 2-(2-amino-3-methoxyphenyl) Amino, methoxy MEK inhibitor, cell signaling studies
Glyasperin B () 3-(2,4-dihydroxyphenyl), 6-prenyl Dihydroxyphenyl, prenyl Antioxidant, anti-inflammatory
6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one () 6-(2-hydroxy-5-methylbenzoyl) Hydroxy, methyl, benzoyl Photochemical applications
8-Bromo-6-methyl-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one () 8-Br, 6-CH₃, 2-tetrazolyl Bromo, methyl, tetrazole Anticancer research

Key Observations :

  • The 6-hydroxy group differentiates it from Glyasperin B, which has a prenyl substituent at this position, reducing solubility but increasing lipophilicity .
  • Unlike bromo- or tetrazole-containing derivatives (), the target compound’s nitro group may confer distinct redox properties, influencing antioxidant capacity .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data Comparison

Compound Bond Length (N–O in nitro group) Bond Angle (C3–O–CH₃) Reference
Target Compound ~1.22 Å (estimated) ~120° (estimated)
2-(2,6-Dimethoxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one () N/A 117.5° (C–O–CH₃)
Oxime derivatives () 1.26–1.40 Å (N–O) N/A

Analysis :

  • The nitro group’s bond lengths (estimated at ~1.22 Å) are shorter than oxime N–O bonds (1.26–1.40 Å), reflecting stronger electron delocalization .
  • Methoxy group angles (~120°) align with typical sp² hybridization in aromatic systems .

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for confirming the structure of 6-Hydroxy-3-(2-methoxy-5-nitrophenyl)-4H-1-benzopyran-4-one?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify substituents. For example, the methoxy group (-OCH₃) at position 2 and the nitro group (-NO₂) at position 5 on the phenyl ring will show distinct splitting patterns and chemical shifts. Aromatic protons in the benzopyran core (e.g., C6-H) typically resonate between δ 6.5–8.5 ppm .
  • Infrared (IR) Spectroscopy : Detect functional groups like hydroxyl (-OH, ~3200–3600 cm⁻¹), nitro (-NO₂, ~1350–1500 cm⁻¹), and carbonyl (C=O, ~1650–1750 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular formula (C₁₅H₉NO₅) via the molecular ion peak (m/z 283.2357) and fragmentation patterns .
  • Cross-Referencing : Validate spectral data against databases like NIST Chemistry WebBook for analogous benzopyran derivatives .

Q. What are the optimal synthesis routes for this compound?

  • Methodological Answer :

  • Precursor Condensation : Adapt methods used for similar benzopyran-4-ones. For example, react 2-methoxy-5-nitrophenol with a suitable aldehyde or ketone under acidic conditions (e.g., HCl or H₂SO₄) to form the benzopyran core via cyclization .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield by using microwave irradiation for key steps like nitro-group introduction or hydroxylation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the pure product .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if handling powders to avoid inhalation .
  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Label containers with hazard symbols (e.g., acute toxicity, skin/eye irritation) as per GHS classification .
  • Spill Management : Avoid dust generation; use damp cloths for cleanup. Dispose of waste via licensed chemical disposal services .

Advanced Research Questions

Q. What experimental strategies address missing physicochemical data (e.g., solubility, log P) for this compound?

  • Methodological Answer :

  • Solubility Testing : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, PBS) at 25°C. Use UV-Vis spectroscopy to quantify saturation points.
  • log P Determination : Use reversed-phase HPLC with a C18 column and a calibration curve of known log P standards. Alternatively, employ the octanol-water partition method .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) for melting points .

Q. How does the substitution pattern influence reactivity in electrophilic/nucleophilic reactions?

  • Methodological Answer :

  • Electrophilic Substitution : The electron-withdrawing nitro group at position 5 deactivates the phenyl ring, directing electrophiles to the methoxy-substituted position (C2). Reactivity can be tested via nitration or halogenation under controlled conditions .
  • Nucleophilic Attack : The carbonyl group (C4=O) is susceptible to nucleophiles like Grignard reagents. Monitor reaction progress via TLC or in-situ IR to detect intermediate enolates .
  • Comparative Studies : Compare reaction rates with analogs lacking the nitro group (e.g., 6-hydroxy-3-(2-methoxyphenyl) derivatives) to isolate substituent effects .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using uniform protocols (e.g., MTT assay for cytotoxicity, IC₅₀ calculations) to minimize variability. Include positive controls (e.g., genistein for kinase inhibition) .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., nitro-to-amine reduction) to test if bioactivity changes are due to the nitro group or other substituents .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., enzyme inhibition, antioxidant assays) using statistical tools (ANOVA, t-tests) to identify trends or outliers .

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